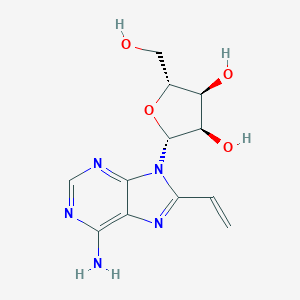
8-Vinyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Vinyladenosine is a modified form of adenosine, an important nucleoside that plays a crucial role in various biochemical processes in the body. The vinyl group attached to the 8-position of the adenine ring in 8-vinyladenosine makes it a unique molecule with distinct properties.
作用機序
The mechanism of action of 8-vinyladenosine involves its ability to modulate the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of S-adenosylhomocysteine hydrolase, an enzyme involved in the regulation of DNA methylation. This leads to the accumulation of S-adenosylhomocysteine, which in turn induces apoptosis in cancer cells. 8-Vinyladenosine has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of various inflammatory responses in the body.
生化学的および生理学的効果
8-Vinyladenosine has been shown to have various biochemical and physiological effects in the body. It has been found to induce apoptosis in cancer cells, enhance the immune response, and inhibit the activity of various enzymes and signaling pathways. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB.
実験室実験の利点と制限
One of the main advantages of using 8-vinyladenosine in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential chemotherapeutic agent for the treatment of various cancers. However, one of the limitations of using 8-vinyladenosine in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the research on 8-vinyladenosine. One of the areas of research is the development of more efficient and less toxic synthesis methods. Another area of research is the identification of the specific signaling pathways and enzymes targeted by 8-vinyladenosine. This will help in the development of more targeted and effective therapies for cancer and other diseases. Additionally, the potential use of 8-vinyladenosine in combination with other chemotherapeutic agents is an area of research that may lead to more effective cancer treatments.
合成法
The synthesis of 8-vinyladenosine involves the modification of adenosine by adding a vinyl group to the 8-position of the adenine ring. This can be achieved through various chemical methods, including palladium-catalyzed cross-coupling reaction, Heck reaction, and Sonogashira coupling. The most commonly used method for the synthesis of 8-vinyladenosine is the palladium-catalyzed cross-coupling reaction.
科学的研究の応用
8-Vinyladenosine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. It has also been shown to enhance the immune response and induce apoptosis in cancer cells. 8-Vinyladenosine has been used as a potential chemotherapeutic agent in the treatment of various cancers, including breast cancer, lung cancer, and leukemia.
特性
CAS番号 |
142386-40-1 |
|---|---|
製品名 |
8-Vinyladenosine |
分子式 |
C12H15N5O4 |
分子量 |
293.28 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(6-amino-8-ethenylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H15N5O4/c1-2-6-16-7-10(13)14-4-15-11(7)17(6)12-9(20)8(19)5(3-18)21-12/h2,4-5,8-9,12,18-20H,1,3H2,(H2,13,14,15)/t5-,8-,9-,12-/m1/s1 |
InChIキー |
XWDWYGMKPANXOO-JJNLEZRASA-N |
異性体SMILES |
C=CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES |
C=CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
正規SMILES |
C=CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
同義語 |
8-vinyladenosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



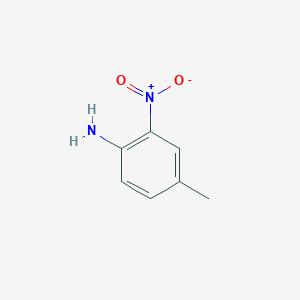

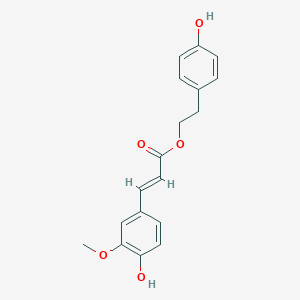

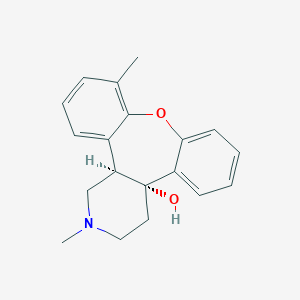
![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)

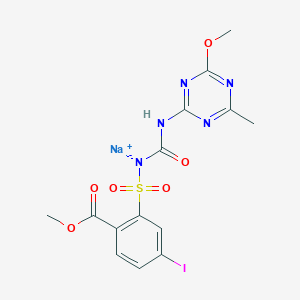

![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)
